![molecular formula C6H4N4O2 B1500760 [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid CAS No. 330440-42-1](/img/structure/B1500760.png)

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

説明

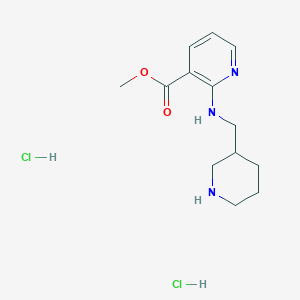

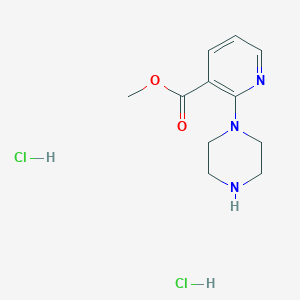

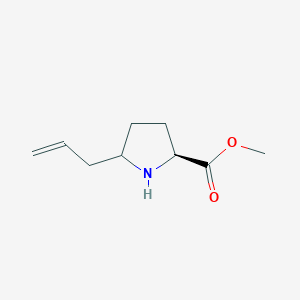

“[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid” is a heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized .Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . The physicochemical properties inherent to 1 and its fused homologues distinguish it from the other azines in a fashion that can be advantageous when deployed judiciously .Chemical Reactions Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .科学的研究の応用

Transformations to Pyridazines and Triazolo[4,3-b]Pyridazines

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid has been explored for its ability to undergo ring transformations to form pyridazines. These transformations involve the reaction of 1,2,4-triazine 4-oxides with phenylacetonitrile under basic conditions, leading to the formation of [1,2,4]triazolo[4,3-b]pyridazines (Kozhevnikov et al., 2005).

Synthesis and Antiproliferative Activity

This compound is used in the synthesis of various derivatives with potential antiproliferative activity. It acts as a building block for creating compounds that inhibit the proliferation of endothelial and tumor cells. The modification of this molecule has led to the development of compounds with significant antiproliferative properties (Ilić et al., 2011).

Structural Analysis and Medicinal Chemistry

In medicinal chemistry, derivatives of [1,2,4]Triazolo[4,3-b]pyridazine have shown substantial importance. Detailed structural analysis, DFT calculations, and Hirshfeld surface studies are conducted to understand the intermolecular interactions and properties of these compounds. Such studies are vital for developing pharmaceutical compounds with specific targeted activities (Sallam et al., 2021).

Antibacterial and Antifungal Activities

Novel derivatives of [1,2,4]Triazolo[4,3-b]pyridazine have been synthesized and tested for their antimicrobial activities. These studies are crucial in the search for new compounds with potential as antibacterial and antifungal agents (El-Reedy & Soliman, 2020).

High-Energy Material Development

The [1,2,4]Triazolo[4,3-b]pyridazine structure is used to construct new low-sensitivity high-energy materials. Its derivatives show promise in fields requiring energetic materials with specific detonation velocities and pressures, highlighting its potential in material science (Chen et al., 2021).

Synthesis of Trisubstituted Derivatives

Research on the rapid analogue synthesis of biologically active trisubstituted derivatives of [1,2,4]Triazolo[4,3-b]pyridazine has been conducted. These derivatives have significant potential in various biological applications due to their selective variation properties (Collins et al., 2000).

特性

IUPAC Name |

[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUXYLCQXDMCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665277 | |

| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330440-42-1 | |

| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

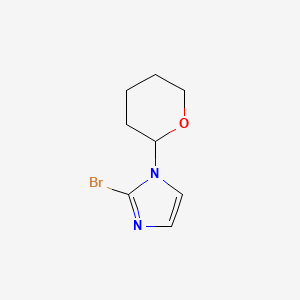

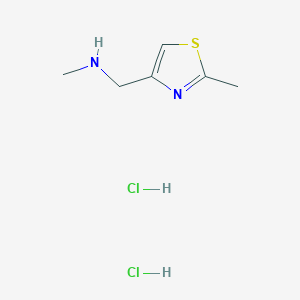

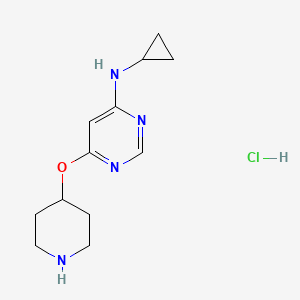

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride](/img/structure/B1500692.png)

![1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1500704.png)

![2-[(Piperidin-4-ylmethyl)-amino]-nicotinicacidmethylester trifluoro-acetic acid](/img/structure/B1500708.png)